molecular formula C12H24O4Si B12288236 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol

Cat. No.: B12288236
M. Wt: 260.40 g/mol
InChI Key: HYSBQWOHQIVUQQ-UHFFFAOYSA-N
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Description

6-O-(tert-Butyldimethylsilyl)-D-glucal is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in the synthesis and modification of carbohydrates, which are essential for various biological processes .

Preparation Methods

The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-glucal involves the protection of the hydroxyl group at the 6-position of D-glucal with a tert-butyldimethylsilyl group. This is typically achieved using tert-butyldimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to avoid under- or over-silylation, which can complicate purification. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-O-(tert-Butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and substitution reagents like tetra-n-butylammonium fluoride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-O-(tert-Butyldimethylsilyl)-D-glucal is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism by which 6-O-(tert-Butyldimethylsilyl)-D-glucal exerts its effects involves the protection of the hydroxyl group at the 6-position, which prevents unwanted side reactions during chemical synthesis. This protection allows for selective reactions at other positions on the glucal molecule. The tert-butyldimethylsilyl group can be removed under specific conditions, revealing the hydroxyl group for further functionalization .

Comparison with Similar Compounds

Similar compounds to 6-O-(tert-Butyldimethylsilyl)-D-glucal include:

What sets 6-O-(tert-Butyldimethylsilyl)-D-glucal apart is its specific application in the synthesis and modification of D-glucal derivatives, making it a unique and valuable tool in glycobiology research.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBQWOHQIVUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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